molecular formula C12H19N3 B1492492 4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine CAS No. 1781677-92-6

4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine

Cat. No. B1492492
CAS RN: 1781677-92-6
M. Wt: 205.3 g/mol
InChI Key: RNFZKQZLZIBFTR-UHFFFAOYSA-N
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Description

The compound “4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine” were not found, pyrrolidine derivatives can be synthesized through various methods. For instance, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine” likely includes a pyrrolidine ring, a phenyl ring, and a dimethylamino group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Fluorescent Probes for Monitoring Carbon Dioxide

One study presents novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, containing tertiary amine moieties, for the quantitative detection of low levels of carbon dioxide. These probes show aggregation-enhanced emission features, making them suitable for real-time and selective detection of CO2, with potential applications in biology and medicine (Wang et al., 2015).

G-Quadruplex Stabilization and Cytotoxic Activity

Another study focuses on macrocyclic pyridyl polyoxazoles, where a derivative having a dimethylamino chain showed selective stabilization of G-quadruplex DNA and excellent cytotoxic activity, suggesting its use in cancer therapy (Blankson et al., 2013).

Catalytic Applications

Research on asymmetric catalysis with planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) shows that these derivatives are effective in various nucleophilic catalysis processes, including the Staudinger synthesis of β-lactams and the kinetic resolution of amines, demonstrating the compound's versatility in organic synthesis (Fu, 2004).

Understanding Carcinogenic Mechanisms

A study on the structural requirements for carcinogenicity in analogues of 4-dimethylaminoazobenzene explores how cyclic amines like pyrrolidine can retain biological activity, providing insights into the molecular features essential for carcinogenic activity and aiding in the development of safer chemical compounds (Ashby et al., 1980).

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZKQZLZIBFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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